molecular formula C24H20N2O2 B11958193 Ethane-1,2-diamine, N,N'-bis(2-hydroxynaphthyl)methylene- CAS No. 33206-56-3

Ethane-1,2-diamine, N,N'-bis(2-hydroxynaphthyl)methylene-

Cat. No.: B11958193
CAS No.: 33206-56-3
M. Wt: 368.4 g/mol
InChI Key: XRLNOFBCOPREMX-UHFFFAOYSA-N
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Description

1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from 2-hydroxy-1-naphthaldehyde and has significant applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol typically involves a multi-step process:

    Condensation Reaction: The initial step involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst, such as an acid or base, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding naphthoquinones.

    Reduction: Reduced Schiff bases.

    Substitution: Substituted naphthol derivatives.

Scientific Research Applications

1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound can inhibit enzyme activity, bind to receptors, and intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-1-naphthaldehyde: A precursor in the synthesis of the compound.

    Schiff Bases: Other Schiff bases derived from different aldehydes and amines.

Uniqueness

1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other Schiff bases.

Properties

CAS No.

33206-56-3

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

1-[2-[(2-hydroxynaphthalen-1-yl)methylideneamino]ethyliminomethyl]naphthalen-2-ol

InChI

InChI=1S/C24H20N2O2/c27-23-11-9-17-5-1-3-7-19(17)21(23)15-25-13-14-26-16-22-20-8-4-2-6-18(20)10-12-24(22)28/h1-12,15-16,27-28H,13-14H2

InChI Key

XRLNOFBCOPREMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NCCN=CC3=C(C=CC4=CC=CC=C43)O)O

Origin of Product

United States

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